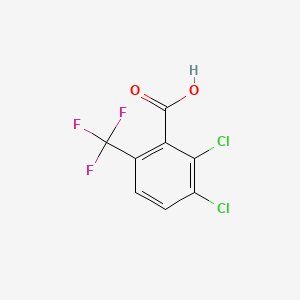










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[Cl:8].C([Li])CCC.[C:18](=[O:20])=[O:19].Cl>O1CCCC1.O.CCCCCC>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[C:4]([C:9]([F:12])([F:10])[F:11])[C:3]=1[C:18]([OH:20])=[O:19]
|


|
Name
|
|
|
Quantity
|
83.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.6 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stirring the solution for 2 hours at -78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added to the solution
|
|
Type
|
CUSTOM
|
|
Details
|
to separate the resulting solution
|
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
Then, the aqueous layer was extracted with ether
|
|
Type
|
WASH
|
|
Details
|
the extract was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled out under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the oily residue obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was crystalized with n-hexane
|
|
Type
|
WASH
|
|
Details
|
washed
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)O)C(=CC=C1Cl)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 89 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |